Pseudouridine
Overview
Description
Pseudouridine (Ψ) is an isomer of the nucleoside uridine, in which the uracil is attached via a carbon-carbon instead of a nitrogen-carbon glycosidic bond . It is the most abundant RNA modification in cellular RNA . After transcription and following synthesis, RNA can be modified with over 100 chemically distinct modifications .
Synthesis Analysis
Pseudouridine synthases are the enzymes responsible for the most abundant posttranscriptional modification of cellular RNAs . These enzymes catalyze the site-specific isomerization of uridine residues that are already part of an RNA chain . A semi-enzymatic synthetic route has been developed for the synthesis of pseudouridine using adenosine 5′-monophosphate and uracil as the starting materials .
Molecular Structure Analysis
Pseudouridine is derived from uridine (U) via base-specific isomerization catalyzed by Ψ synthases . The site-specific pseudouridylation goes through either snoRNA-dependent or -independent mechanism . It has an extra hydrogen-bond donor at its non-Watson-Crick edge .
Chemical Reactions Analysis
Pseudouridine synthases produce the nucleotide by isomerizing uridines that already are part of RNAs; that is, they formally perform an internal transglycosylation reaction . The chemical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions .
Physical And Chemical Properties Analysis
When incorporated into RNA, Ψ can alter RNA secondary structure by increasing base stacking, improving base pairing and rigidifying sugar-phosphate backbone . The chemical and physical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions .
Scientific Research Applications
1. RNA Modification and Biological Processes
Pseudouridine, being the most abundant RNA modification, plays a crucial role in various biological processes. It occurs in nearly all kinds of RNA, including transfer RNA (tRNA), messenger RNA (mRNA), small nuclear/nucleolar RNA, and ribosomal RNA (rRNA). Its significance in both basic research and drug development is substantial, as it influences RNA stability and function. The modification of uridine to pseudouridine is catalyzed by pseudouridine synthase and has implications for RNA structure and function (Chen et al., 2016).
2. Computational Prediction and Identification
Given the challenges of detecting pseudouridine sites through experimental methods, computational approaches have been developed. Tools like iRNA-PseU and iPseU-CNN use machine learning to predict pseudouridine sites in RNA sequences. These tools are instrumental in the genomic analysis of pseudouridine and offer a more efficient, less expensive alternative to laboratory methods (Tahir et al., 2019).
3. Structural Influence on RNA
Pseudouridine exerts a “rigidifying” influence on the sugar-phosphate backbone of RNA and enhances base stacking. These structural changes are believed to underpin the biological role of most pseudouridine residues in RNA. The presence of pseudouridine in RNA confers an important selective advantage in a natural biological context, affecting translation and growth rates in organisms (Charette & Gray, 2000).
4. Dynamic Regulation of Pseudouridylation
Recent studies have revealed that pseudouridylation in mRNA is dynamically regulated in response to environmental signals, suggesting a mechanism for the rapid and regulated rewiring of the genetic code through inducible mRNA modifications. This regulation of pseudouridylation implies significant roles in cellular stress responses and potentially in human diseases (Carlile et al., 2014).
5. Transcriptome-wide Mapping and Modification Detection
Techniques such as Ψ-seq and CeU-Seq have been developed for transcriptome-wide quantitative mapping of pseudouridine, enabling the discovery of novel pseudouridylation sites in human and yeast mRNAs and non-coding RNAs. These advancements in mapping techniques have broadened our understanding of the scope and function of pseudouridine in various RNA species (Schwartz et al., 2014).
Safety And Hazards
Future Directions
Emerging reports indicate that Ψ and its installation machinery could be potential pharmacological targets for therapeutic development and may serve as biomarkers for human diseases . With further improvements in mRNA digestion, LC/MS instrumentation, and data processing, important information such as modification location could be retained, along with absolute quantification of stoichiometry for mRNAs .
properties
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWIQPHWPFNBW-GBNDHIKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pseudouridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pseudouridine | |
CAS RN |
1445-07-4 | |
Record name | Pseudouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0R6H6KEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pseudouridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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